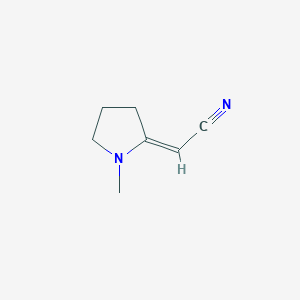
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAC is a nitrogen-containing heterocyclic compound that is synthesized through a simple and efficient method.
Scientific Research Applications
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has been studied extensively for its potential applications in various fields. In the field of organic chemistry, (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is used as a building block for the synthesis of various heterocyclic compounds. In the field of medicinal chemistry, (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been studied for its potential as a ligand in metal-organic frameworks and as a fluorescent probe for the detection of metal ions.
Mechanism Of Action
The exact mechanism of action of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is not fully understood. However, studies have shown that (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has the ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the production of reactive oxygen species in cells.
Biochemical And Physiological Effects
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has the ability to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has the potential to reduce tumor growth in mice. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been shown to have antimicrobial activity against various bacterial strains.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is its simple and efficient synthesis method. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is also relatively stable and can be stored for extended periods of time. However, one of the limitations of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are numerous future directions for the study of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile. One potential area of research is the development of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile-based metal-organic frameworks for use in gas storage and separation. Another area of research is the development of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile-based fluorescent probes for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile and its potential applications in the field of medicinal chemistry.
In conclusion, (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile, or (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile, is a nitrogen-containing heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is synthesized through a simple and efficient method and has been studied extensively for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been studied for its potential as a ligand in metal-organic frameworks and as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile and its potential applications in various fields.
Synthesis Methods
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is synthesized through the reaction of 2-acetylpyrrole and methylamine in the presence of acetic acid. The reaction occurs at room temperature and yields a white crystalline solid with a melting point of 105-107°C. The synthesis method is simple, efficient, and yields high purity (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile.
properties
CAS RN |
171918-47-1 |
|---|---|
Product Name |
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile |
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
(2E)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C7H10N2/c1-9-6-2-3-7(9)4-5-8/h4H,2-3,6H2,1H3/b7-4+ |
InChI Key |
ISCVFPUOTPSSOQ-QPJJXVBHSA-N |
Isomeric SMILES |
CN\1CCC/C1=C\C#N |
SMILES |
CN1CCCC1=CC#N |
Canonical SMILES |
CN1CCCC1=CC#N |
synonyms |
Acetonitrile, (1-methyl-2-pyrrolidinylidene)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
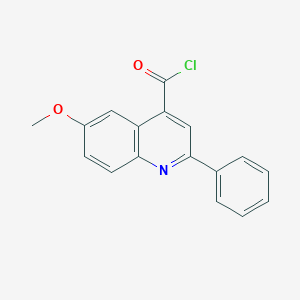
![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
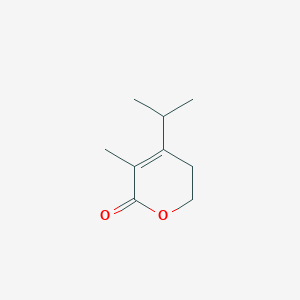
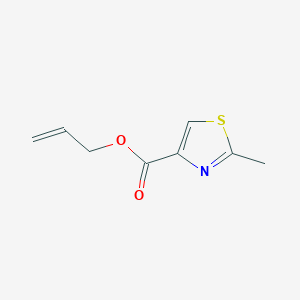
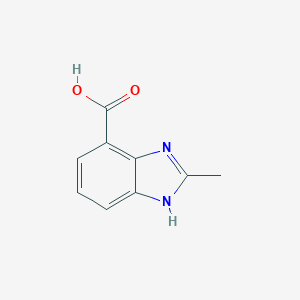




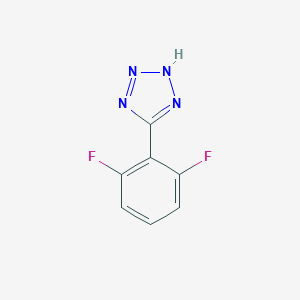
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)
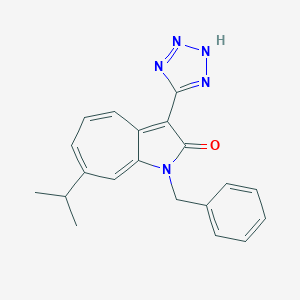
![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)